Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C15H14N4O2. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-aminophenyl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with a 3-aminophenyl derivative using reagents such as palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with applications in energetic materials.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as CDK2 inhibitors in cancer treatment.
This compound is unique due to its specific structural features and diverse range of applications in various fields of research and industry.
Properties
CAS No. |
832741-22-7 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-18-19-13(6-7-17-14(12)19)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3 |
InChI Key |
DAOTXDGOBBMKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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